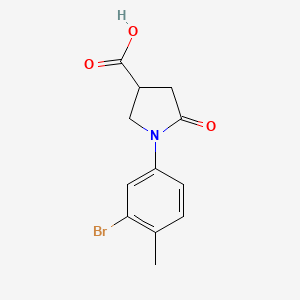
1-Bromo-5-chloro-3-fluoro-2-iodobenzene
Vue d'ensemble
Description
1-Bromo-5-chloro-3-fluoro-2-iodobenzene is a chemical compound with the molecular weight of 335.34 . It is used in the preparation of a variety of organic compounds for organic electronic devices .
Molecular Structure Analysis
The molecular formula of 1-Bromo-5-chloro-3-fluoro-2-iodobenzene is C6H2BrClFI . The average mass is 335.340 Da and the monoisotopic mass is 333.805695 Da .Physical And Chemical Properties Analysis
The physical form of 1-Bromo-5-chloro-3-fluoro-2-iodobenzene is a white to yellow powder or crystals . It is stored in a refrigerator .Applications De Recherche Scientifique
Vibrational Spectra Studies
1-Bromo-5-chloro-3-fluoro-2-iodobenzene and related halobenzenes have been the subject of studies focusing on their vibrational spectra. These studies, such as the one by Kwon, Kim, and Kim (2002), utilized mass-analyzed threshold ionization (MATI) spectrometry to analyze the vibrational spectra in various electronic states of halobenzene cations. This research is crucial for understanding the fundamental electronic and vibrational properties of these compounds (Kwon, Kim, & Kim, 2002).
Radiolysis Studies
Research on 1-Bromo-5-chloro-3-fluoro-2-iodobenzene also extends to its radiolysis in aqueous solutions. Naik and Mohan (2005) explored the formation of halide ions through the reaction of halobenzene compounds with radicals. This study provides insights into the chemical behavior of halobenzenes under radiation, which is vital for applications in radiation chemistry and environmental studies (Naik & Mohan, 2005).
Molecular Interactions and Complex Formation
Clark, Makha, Sobolev, and Raston (2008) conducted a study on the formation of inclusion complexes between halobenzenes and calixarenes, focusing on their molecular interactions. This research is significant for understanding supramolecular chemistry and the development of new materials and molecular recognition systems (Clark, Makha, Sobolev, & Raston, 2008).
Electrochemical Studies
Electrochemical studies, like those conducted by Horio et al. (1996), have examined the fluorination of halobenzenes. This research is essential for understanding the electrochemical behavior of these compounds, which can be applied in various fields such as organic synthesis and materials science (Horio et al., 1996).
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-5-chloro-3-fluoro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-4-1-3(8)2-5(9)6(4)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJUIUCZEXVZMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)I)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659331 | |
| Record name | 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201849-16-3 | |
| Record name | 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2-Amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)(phenyl)methanone](/img/structure/B1519832.png)


![4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1519839.png)
![2-(3-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1519840.png)




![5-(Tert-butoxycarbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B1519846.png)
![2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1519847.png)

